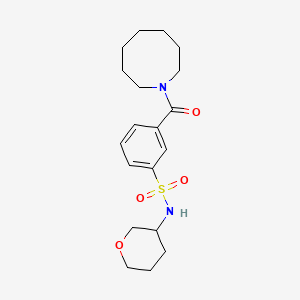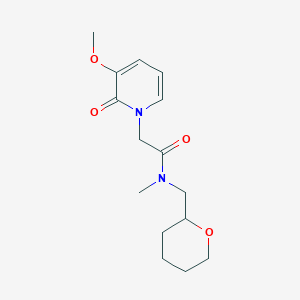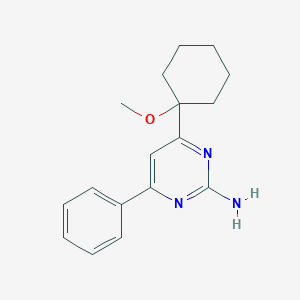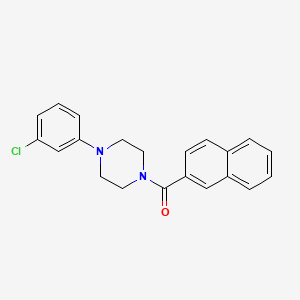
1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-naphthoyl)piperazine (also known as CNPP) is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential applications in scientific research. CNPP is a selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
CNPP acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, CNPP activates downstream signaling pathways, such as the adenylate cyclase-cAMP pathway and the phospholipase C pathway. These pathways can modulate the activity of various ion channels and enzymes, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of the serotonin 5-HT1A receptor by CNPP has been shown to have various biochemical and physiological effects. For example, CNPP can modulate the release of neurotransmitters such as serotonin, dopamine, and noradrenaline. CNPP can also modulate the activity of various ion channels, such as potassium channels and calcium channels. Additionally, CNPP can modulate the activity of the HPA axis, leading to changes in the release of cortisol and other stress hormones.
Avantages Et Limitations Des Expériences En Laboratoire
CNPP has several advantages for use in scientific research. It is a selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. CNPP is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, CNPP has some limitations for use in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CNPP can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CNPP. One area of interest is the role of the serotonin 5-HT1A receptor in the regulation of mood and anxiety disorders. CNPP has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may have potential as a therapeutic agent for these disorders. Another area of interest is the role of the serotonin 5-HT1A receptor in the regulation of pain and inflammation. CNPP has been shown to have analgesic and anti-inflammatory effects in animal models, which suggests that it may have potential as a therapeutic agent for these conditions. Finally, there is interest in developing more selective agonists of the serotonin 5-HT1A receptor, which could improve the specificity and efficacy of these compounds for use in scientific research and therapeutic applications.
Méthodes De Synthèse
CNPP can be synthesized using a variety of methods, including the condensation of 3-chlorobenzaldehyde with 2-naphthylamine followed by the reaction with piperazine. Another method involves the reaction of 3-chlorobenzaldehyde with piperazine followed by the reaction with 2-naphthylamine. The purity and yield of CNPP can be improved by using different purification techniques, such as column chromatography.
Applications De Recherche Scientifique
CNPP has been used in numerous scientific studies to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. For example, CNPP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CNPP has also been used to investigate the role of the serotonin 5-HT1A receptor in the regulation of mood, anxiety, and cognition.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-19-6-3-7-20(15-19)23-10-12-24(13-11-23)21(25)18-9-8-16-4-1-2-5-17(16)14-18/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZQLDYCPCQKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5652138.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide](/img/structure/B5652155.png)
![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)
![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)
![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)
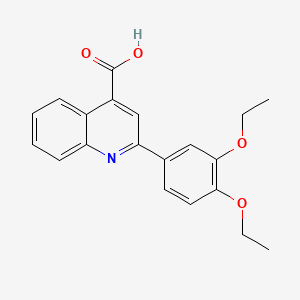
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)

